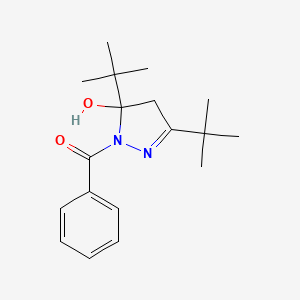
1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol, also known as BDP, is a chemical compound that has gained significant attention in scientific research. It is a pyrazoline derivative that has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which can help protect cells from oxidative stress. 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has also been shown to inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation. In addition, 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It is also stable and can be stored for long periods. However, 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has some limitations for lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous solutions. In addition, 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has not been extensively studied in vivo, which limits its potential applications.
Direcciones Futuras
For the study of 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol include the development of 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol derivatives with improved pharmacological properties, the study of 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol in vivo, and the study of 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol in combination with other drugs or therapies.
Métodos De Síntesis
The synthesis of 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with benzoyl chloride to yield 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol. This synthesis method has been optimized to achieve high yields and purity of 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol.
Aplicaciones Científicas De Investigación
1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has shown potential in various scientific research areas. One of the most promising applications of 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol is in medicinal chemistry, where it has been studied as a potential drug candidate for various diseases. 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(3,5-ditert-butyl-5-hydroxy-4H-pyrazol-1-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-16(2,3)14-12-18(22,17(4,5)6)20(19-14)15(21)13-10-8-7-9-11-13/h7-11,22H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEPHADHRTZNCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(C1)(C(C)(C)C)O)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Di-tert-butyl-5-hydroxy-4,5-dihydro-pyrazol-1-yl)-phenyl-methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate](/img/structure/B4891296.png)
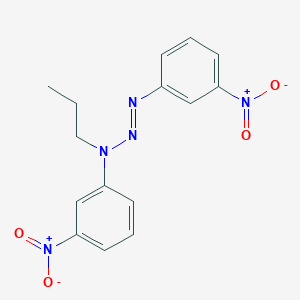
![1-(3-chlorophenyl)-4-[(3,4-dimethoxyphenyl)carbonothioyl]piperazine](/img/structure/B4891331.png)
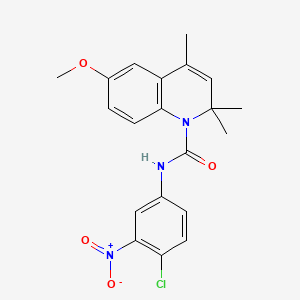
![2-(3-methoxypropyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4891351.png)
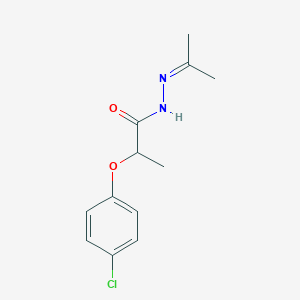
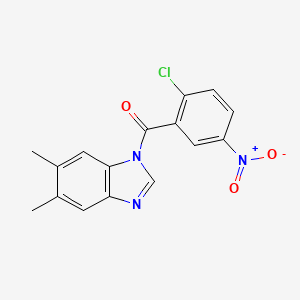
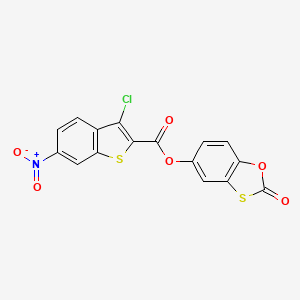
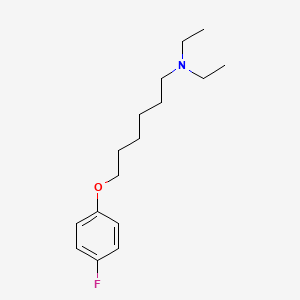
![6-(4-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4891389.png)
![2-(4-morpholinyl)-N-(4-{5-[(4-morpholinylacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide](/img/structure/B4891390.png)
![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891394.png)
![2-{3-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B4891402.png)
![3-ethyl-1-[(4-nitrophenyl)acetyl]-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4891408.png)